2-({2-[(3-Methoxyphenyl)amino]quinazolin-4-yl}amino)ethanol
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Overview
Description
2-({2-[(3-Methoxyphenyl)amino]quinazolin-4-yl}amino)ethanol is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-[(3-Methoxyphenyl)amino]quinazolin-4-yl}amino)ethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminobenzoic acid derivatives with appropriate acid chlorides to form substituted anthranilates, which are then cyclized to form benzoxazinones. These intermediates are further reacted with ammonia or amines to yield the desired quinazoline derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis can be employed to improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-({2-[(3-Methoxyphenyl)amino]quinazolin-4-yl}amino)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline N-oxides.
Reduction: Reduction reactions can convert quinazoline derivatives to their corresponding dihydroquinazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products
The major products formed from these reactions include various substituted quinazolines, dihydroquinazolines, and quinazoline N-oxides, each with distinct chemical and biological properties .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex quinazoline derivatives.
Mechanism of Action
The mechanism of action of 2-({2-[(3-Methoxyphenyl)amino]quinazolin-4-yl}amino)ethanol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives such as:
- 4(3H)-Quinazolinone
- 2,3-Disubstituted quinazolines
- Benzoxazinone derivatives
Uniqueness
What sets 2-({2-[(3-Methoxyphenyl)amino]quinazolin-4-yl}amino)ethanol apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its methoxyphenyl group and ethanolamine moiety contribute to its distinct reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C17H18N4O2 |
---|---|
Molecular Weight |
310.35 g/mol |
IUPAC Name |
2-[[2-(3-methoxyanilino)quinazolin-4-yl]amino]ethanol |
InChI |
InChI=1S/C17H18N4O2/c1-23-13-6-4-5-12(11-13)19-17-20-15-8-3-2-7-14(15)16(21-17)18-9-10-22/h2-8,11,22H,9-10H2,1H3,(H2,18,19,20,21) |
InChI Key |
HPFVQAYLQOSFOL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=NC3=CC=CC=C3C(=N2)NCCO |
Origin of Product |
United States |
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